5-Hydroxynicotinaldehyde
Overview
Description
5-Hydroxynicotinaldehyde is a chemical compound with the molecular formula C6H5NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it has been used in the synthesis of different compounds, yielding products with 44-49% efficiency . The exact synthesis process may vary depending on the desired end product .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 123.109 Da .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Physical properties of a substance can be observed or measured without changing the identity of the substance, and include properties such as density, color, hardness, melting and boiling points . The specific physical and chemical properties of this compound are not detailed in the search results.Scientific Research Applications
1. Leather Industry Applications
One significant application of 5-hydroxynicotinaldehyde is in the leather industry. The compound's active aldehyde group makes it useful in leather manufacture. Zhang Zong-cai (2009) discussed the preparation and development of furfural and 5-hydroxymethylfurfural (5-HMF), highlighting their use as tanning agents in the leather industry (Zhang, 2009).
2. Biomass Conversion and Renewable Chemical Building Blocks
This compound, particularly in the form of 5-HMF, is important in the biorefinery context for the conversion of biomass into valuable chemicals. Andreia A. Rosatella et al. (2011) provided insights into the transformation of carbohydrates into HMF and its potential in generating a variety of target molecules (Rosatella et al., 2011).
3. Analytical Chemistry
This compound is useful in analytical chemistry. For instance, S. Canas et al. (2003) developed a high-performance liquid chromatography method for analyzing phenolic acids, phenolic aldehydes, and furanic derivatives, including 5-HMF, in brandies (Canas et al., 2003).
4. Catalysis and Chemical Transformations
5-HMF, a derivative of this compound, shows great potential in catalysis and chemical transformations. For example, F. Nocito et al. (2018) explored the use of 5-HMF in the selective oxidation process to produce high-value chemicals, highlighting its versatility in industrial chemistry (Nocito et al., 2018).
5. Biochemistry and Neurology
In neuroscientific research, this compound has been used to study serotonin distribution in the central nervous system. Steinbusch's (1981) work on serotonin-immunoreactivity in the rat's central nervous system is an example of this application (Steinbusch, 1981).
6. Food and Beverage Industry
5-HMF is also significant in the food and beverage industry. M. Czerwonka et al. (2017) evaluated the content of 5-HMF in non-alcoholic drinks, demonstrating its importance as a quality indicator in food products (Czerwonka, Opiłka, & Tokarz, 2017).
7. Adhesive Technologies
Catherine Thoma et al. (2020) discussed the potential of HMF and its derivatives in adhesive systems, emphasizing their renewable nature and suitability as alternatives to fossil-based chemicals (Thoma et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 5-Hydroxynicotinaldehyde are currently unknown
Mode of Action
It is known that many drugs exert their effects by binding to receptors in the body . The compound may interact with its targets, causing changes in cellular function, but the specifics of these interactions are yet to be determined.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As our understanding of this compound increases, we will be able to better describe its effects at the molecular and cellular level.
Safety and Hazards
Properties
IUPAC Name |
5-hydroxypyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-1-6(9)3-7-2-5/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCXPBAARDWGRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677246 | |
Record name | 5-Hydroxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060804-48-9 | |
Record name | 5-Hydroxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxynicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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